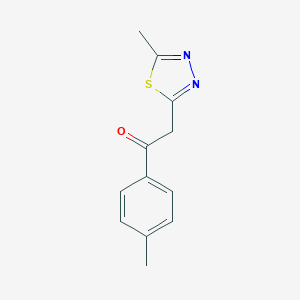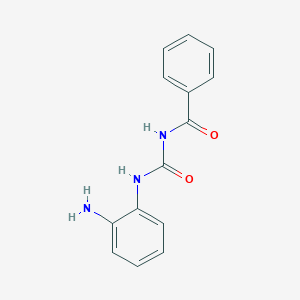![molecular formula C27H17BrO2 B282110 (4-bromophenyl)(2'-phenyl-1(2H)-oxospiro[acenaphthylene-2,3'-cycloprop]-1'-yl)methanone](/img/structure/B282110.png)
(4-bromophenyl)(2'-phenyl-1(2H)-oxospiro[acenaphthylene-2,3'-cycloprop]-1'-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-bromophenyl)(2'-phenyl-1(2H)-oxospiro[acenaphthylene-2,3'-cycloprop]-1'-yl)methanone, also known as BPOC, is a chemical compound that has been of interest to researchers due to its potential applications in the field of medicinal chemistry. BPOC has been studied for its potential as an anti-inflammatory and anti-cancer agent. In
作用機序
The mechanism of action of (4-bromophenyl)(2'-phenyl-1(2H)-oxospiro[acenaphthylene-2,3'-cycloprop]-1'-yl)methanone is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and cancer cell growth. (4-bromophenyl)(2'-phenyl-1(2H)-oxospiro[acenaphthylene-2,3'-cycloprop]-1'-yl)methanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. (4-bromophenyl)(2'-phenyl-1(2H)-oxospiro[acenaphthylene-2,3'-cycloprop]-1'-yl)methanone has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
(4-bromophenyl)(2'-phenyl-1(2H)-oxospiro[acenaphthylene-2,3'-cycloprop]-1'-yl)methanone has been shown to have anti-inflammatory and anti-cancer effects in vitro and in vivo. In addition to its effects on COX-2 and HDACs, (4-bromophenyl)(2'-phenyl-1(2H)-oxospiro[acenaphthylene-2,3'-cycloprop]-1'-yl)methanone has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of immune and inflammatory responses. (4-bromophenyl)(2'-phenyl-1(2H)-oxospiro[acenaphthylene-2,3'-cycloprop]-1'-yl)methanone has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
実験室実験の利点と制限
(4-bromophenyl)(2'-phenyl-1(2H)-oxospiro[acenaphthylene-2,3'-cycloprop]-1'-yl)methanone has several advantages as a research tool. It is relatively easy to synthesize and can be obtained in high purity. (4-bromophenyl)(2'-phenyl-1(2H)-oxospiro[acenaphthylene-2,3'-cycloprop]-1'-yl)methanone has also been shown to be stable under a variety of conditions, which makes it a useful compound for in vitro and in vivo studies. However, there are also some limitations to the use of (4-bromophenyl)(2'-phenyl-1(2H)-oxospiro[acenaphthylene-2,3'-cycloprop]-1'-yl)methanone in lab experiments. (4-bromophenyl)(2'-phenyl-1(2H)-oxospiro[acenaphthylene-2,3'-cycloprop]-1'-yl)methanone has low solubility in aqueous solutions, which can make it difficult to work with in certain assays. In addition, (4-bromophenyl)(2'-phenyl-1(2H)-oxospiro[acenaphthylene-2,3'-cycloprop]-1'-yl)methanone has not been extensively studied in vivo, so its pharmacokinetic and toxicity profiles are not well understood.
将来の方向性
There are several future directions for research on (4-bromophenyl)(2'-phenyl-1(2H)-oxospiro[acenaphthylene-2,3'-cycloprop]-1'-yl)methanone. One area of interest is the development of (4-bromophenyl)(2'-phenyl-1(2H)-oxospiro[acenaphthylene-2,3'-cycloprop]-1'-yl)methanone derivatives that have improved solubility and pharmacokinetic properties. Another area of interest is the study of (4-bromophenyl)(2'-phenyl-1(2H)-oxospiro[acenaphthylene-2,3'-cycloprop]-1'-yl)methanone in combination with other anti-cancer and anti-inflammatory agents, to determine whether it has synergistic effects. Finally, further studies are needed to determine the safety and efficacy of (4-bromophenyl)(2'-phenyl-1(2H)-oxospiro[acenaphthylene-2,3'-cycloprop]-1'-yl)methanone in animal models, and ultimately in humans.
合成法
(4-bromophenyl)(2'-phenyl-1(2H)-oxospiro[acenaphthylene-2,3'-cycloprop]-1'-yl)methanone can be synthesized through a multi-step process that involves the reaction of acenaphthylene-2,3'-cycloprop-1'-one with 4-bromobenzaldehyde in the presence of a base, followed by a reaction with phenylhydrazine. The resulting compound is then treated with acetic anhydride to yield (4-bromophenyl)(2'-phenyl-1(2H)-oxospiro[acenaphthylene-2,3'-cycloprop]-1'-yl)methanone.
科学的研究の応用
(4-bromophenyl)(2'-phenyl-1(2H)-oxospiro[acenaphthylene-2,3'-cycloprop]-1'-yl)methanone has been studied for its potential as an anti-inflammatory and anti-cancer agent. In a study published in the European Journal of Medicinal Chemistry, (4-bromophenyl)(2'-phenyl-1(2H)-oxospiro[acenaphthylene-2,3'-cycloprop]-1'-yl)methanone was found to inhibit the growth of human breast cancer cells in vitro. Another study published in the Journal of Medicinal Chemistry found that (4-bromophenyl)(2'-phenyl-1(2H)-oxospiro[acenaphthylene-2,3'-cycloprop]-1'-yl)methanone exhibited anti-inflammatory activity in a mouse model of acute lung injury.
特性
分子式 |
C27H17BrO2 |
|---|---|
分子量 |
453.3 g/mol |
IUPAC名 |
2//'-(4-bromobenzoyl)-3//'-phenylspiro[acenaphthylene-2,1//'-cyclopropane]-1-one |
InChI |
InChI=1S/C27H17BrO2/c28-19-14-12-18(13-15-19)25(29)24-23(17-6-2-1-3-7-17)27(24)21-11-5-9-16-8-4-10-20(22(16)21)26(27)30/h1-15,23-24H |
InChIキー |
SONHMVPVNIZQRC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2C(C23C4=CC=CC5=C4C(=CC=C5)C3=O)C(=O)C6=CC=C(C=C6)Br |
正規SMILES |
C1=CC=C(C=C1)C2C(C23C4=CC=CC5=C4C(=CC=C5)C3=O)C(=O)C6=CC=C(C=C6)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[4-(Benzyloxy)-2-methoxyphenyl]-3-[4-(benzyloxy)phenyl]-2-propen-1-one](/img/structure/B282029.png)









![methyl (1S,11R,12R)-1,11-diphenyl-14-thia-2,9-diazatetracyclo[9.2.1.0~2,10~.0~3,8~]tetradeca-3,5,7,9-tetraene-12-carboxylate](/img/structure/B282047.png)

